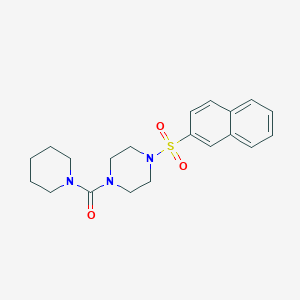

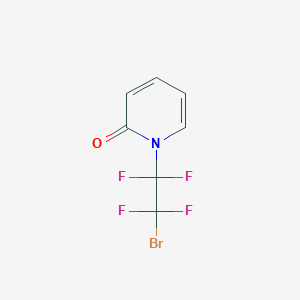

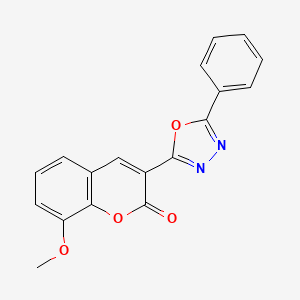

1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine" is a chemically significant molecule that appears to be related to a class of compounds that include piperazine as a core structure and naphthalene as a substituent. These compounds are of interest due to their potential applications in various fields, including analytical chemistry and pharmacology. For instance, derivatives of naphthalene sulfonate with piperazine moieties have been synthesized for use in liquid chromatography as derivatization reagents , and piperazinyl derivatives of arylsulfonyl compounds have been identified as ligands for the 5-HT(6) serotonin receptor .

Synthesis Analysis

The synthesis of related compounds involves the introduction of a sulfonate group attached to a naphthalene moiety and a piperazine derivative. For example, the synthesis of 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate involves combining a fluorophore (naphthoxy) and a tertiary amino function (a substituted piperazine) . Another related compound, 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one, was synthesized and found to have high binding affinity toward the 5-HT(6) receptor .

Molecular Structure Analysis

The molecular structure of compounds in this class often includes a piperazine ring and a naphthalene sulfonate moiety. For instance, "Piperazine-1,4-diium naphthalene-1,5-disulfonate" features a piperazinium cation and a naphthalenedisulfonate anion, with crystallographic inversion centers located at the center of the piperazine ring and the midpoint of the central carbon–carbon bond in the dianion . The crystal structure is characterized by intermolecular N—H⋯O hydrogen bonds that link the cations and anions.

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves their ability to form derivatives through reactions with analytes, as seen in the derivatization of caproic acid using a sulfonate reagent for liquid chromatography . The derivatives formed can be analyzed using techniques such as high-performance liquid chromatography with fluorometric detection.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of hydrogen bonds, such as O-H⋯O and N-H⋯O, can affect the compound's solubility and crystalline structure . The crystal packing and stability are often a result of intra and intermolecular interactions, including C—H⋯O and C—H⋯π interactions . These properties are crucial for the compound's application in analytical and pharmacological contexts.

Scientific Research Applications

Receptor Binding Affinities

1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine derivatives have been identified with significant binding affinities for serotonin receptors, particularly the 5-HT(6) receptor. These compounds exhibit selective affinity, offering potential applications in studying receptor functions and developing receptor-targeted therapies (Park et al., 2011).

Antipsychotic Agent Development

Derivatives featuring the naphthalene-2-sulfonamide moiety, including those related to 1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine, have shown high affinities for both 5-HT(2C) and 5-HT(6) receptors. This property makes them promising candidates for the development of atypical antipsychotic agents, which may offer new treatments for psychiatric disorders (Park et al., 2010).

Imaging Agent Synthesis

Compounds incorporating the naphthalene-sulfonamide structure have been synthesized as potential positron emission tomography (PET) imaging agents, specifically targeting human CCR8 receptors. These agents, including carbon-11 labeled variants, could enhance the visualization of specific cellular targets in medical imaging applications (Wang et al., 2008).

Molecular Interactions in Organic Chemistry

Studies on the reactions of naphthalene derivatives with piperidine in dimethyl sulfoxide have provided insights into the formation and stability of anionic σ complexes. These findings contribute to a deeper understanding of aromatic nucleophilic substitution reactions and the factors influencing their pathways (Sekiguchi et al., 1980).

Supramolecular Chemistry

Research on salts derived from piperidine and naphthalene-sulfonic acids has revealed their potential in forming structured supramolecular assemblies. The analysis of their crystal packing and hydrogen bonding interactions can inform the design of molecular materials with specific properties (Jin et al., 2015).

properties

IUPAC Name |

(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c24-20(21-10-4-1-5-11-21)22-12-14-23(15-13-22)27(25,26)19-9-8-17-6-2-3-7-18(17)16-19/h2-3,6-9,16H,1,4-5,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNIDUJMHDFWDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2522913.png)

![8-{2-[4-(2-Fluorophenyl)piperazinyl]ethyl}-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2522916.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2522925.png)

![2-(benzotriazol-1-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide](/img/structure/B2522928.png)

![2-Chloro-1-[4-(5-cyclopropyl-1,2,4-thiadiazol-3-yl)piperazin-1-yl]ethanone](/img/structure/B2522930.png)

![1-(tert-butyl)-6-isopentyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2522934.png)